molecular formula C29H22ClN3O B11175772 N-(3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl)-4-biphenylcarboxamide

N-(3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl)-4-biphenylcarboxamide

Cat. No.: B11175772
M. Wt: 464.0 g/mol
InChI Key: ZFMKZTHHVWQCPV-UHFFFAOYSA-N
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Description

N-(3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl)-4-biphenylcarboxamide is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a biphenylcarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl)-4-biphenylcarboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the benzodiazepine core with a chlorophenyl halide in the presence of a base.

    Attachment of the Biphenylcarboxamide Moiety: The final step involves the coupling of the benzodiazepine derivative with a biphenylcarboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

N-(3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl)-4-biphenylcarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl)-4-biphenylcarboxamide involves its interaction with specific molecular targets in the body. The compound binds to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA. This leads to a calming effect, reducing anxiety and inducing sedation. The molecular pathways involved include the modulation of ion channels and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-(3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl)-4-biphenylcarboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the biphenylcarboxamide moiety enhances its binding affinity to GABA receptors, potentially leading to more pronounced therapeutic effects.

Properties

Molecular Formula

C29H22ClN3O

Molecular Weight

464.0 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]-4-phenylbenzamide

InChI

InChI=1S/C29H22ClN3O/c1-19-27(22-15-17-24(30)18-16-22)28(32-26-10-6-5-9-25(26)31-19)33-29(34)23-13-11-21(12-14-23)20-7-3-2-4-8-20/h2-18,27H,1H3,(H,32,33,34)

InChI Key

ZFMKZTHHVWQCPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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